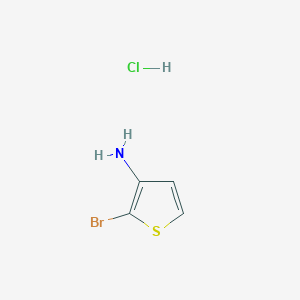

2-Bromothiophen-3-amine hydrochloride

描述

属性

IUPAC Name |

2-bromothiophen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS.ClH/c5-4-3(6)1-2-7-4;/h1-2H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYISADWWHSQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803590-15-9 | |

| Record name | 3-Thiophenamine, 2-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803590-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Preparation of 2-Bromothiophene

The initial step involves bromination of thiophene to produce 2-bromothiophene, a key intermediate. The process employs controlled low-temperature bromination to ensure regioselectivity and high yield.

This bromination process is optimized to favor the formation of 2-bromothiophene with minimal by-products, crucial for subsequent steps.

Conversion of 2-Bromothiophene to 2-Thiophene Ethanol

The next phase involves Grignard reaction to introduce an ethanol group, facilitating subsequent amination.

This step yields 2-thiophene ethanol, a pivotal intermediate for amination.

Amination to Form 2-Thiophene Ethyl Amine

The final functionalization step involves converting 2-thiophene ethanol to 2-thiophene ethyl amine, typically via ammonolysis.

This process yields high-purity 2-thiophene ethyl amine, suitable for hydrochloride salt formation.

Formation of 2-Bromothiophen-3-amine Hydrochloride

The final step involves converting 2-thiophene ethyl amine to its hydrochloride salt.

| Parameter | Details | References |

|---|---|---|

| Reagents | Hydrogen chloride gas or HCl solution | General chemical practice |

| Conditions | Dissolution in ethanol or methanol, controlled HCl addition | General practice |

| Purification | Recrystallization from suitable solvents | General practice |

The hydrochloride salt is obtained with high purity, suitable for pharmaceutical or research applications.

Summary of Key Reaction Conditions and Catalysts

| Step | Catalyst/Reagent | Solvent | Temperature | Yield/Remarks |

|---|---|---|---|---|

| Bromination | Bromine, N-succinimide | Glacial acetic acid | -10°C to 10°C | High regioselectivity |

| Grignard reaction | Mg chips | Ethylene ether | 0°C to 20°C | Efficient ethanol addition |

| Amination | Liquefied ammonia, phase-transfer catalyst | Acetonitrile | ~30°C | High yield of amine |

| Hydrochloride formation | HCl | Ethanol or methanol | Ambient | Crystalline salt |

Research Findings and Industrial Relevance

The methods described are optimized for high selectivity, minimal by-products, and scalability. Patents indicate that the process can be conducted with cost-effective reagents and environmentally friendly conditions, aligning with green chemistry principles. The use of phase-transfer catalysts in amination enhances reaction efficiency, while controlled temperature conditions ensure regioselectivity and high purity.

化学反应分析

Substitution Reactions

The bromine atom at C2 participates in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions due to its electron-withdrawing effect and favorable leaving-group properties.

Key Reagents and Conditions:

-

Palladium-Catalyzed Cross-Coupling :

In Suzuki-Miyaura coupling, the compound reacts with boronic acids using PdCl₂(PPh₃)₂ and CuI as catalysts in DMF at 70–80°C under nitrogen. This yields biaryl thiophene derivatives with regioselectivity influenced by the bromine’s position .

Example: -

Nucleophilic Substitution :

Amines or alkoxides displace bromine under basic conditions. For instance, reaction with morpholine in ethanol at reflux replaces bromine with a morpholine group .

Metal-Catalyzed Isomerization and Dehalogenation

The bromine substituent undergoes isomerization or removal under catalytic conditions:

Isomerization to 3-Bromothiophene Derivatives

-

Catalyst : Acidic zeolite ZSM-5 or Al₂O₃ in nitrobenzene at 150°C .

-

Outcome : 2-Bromothiophene isomerizes to 3-bromothiophene, achieving >99.9% purity post-rectification .

Dehalogenation

-

Reductive Debromination : Zinc or iron powder in ethanol/isopropanol with NaOH at 65–80°C removes bromine, yielding thiophen-3-amine .

Example:

Oxidation and Functionalization

The amino group undergoes oxidation or derivatization to form nitro or diazonium intermediates:

-

Oxidation to Nitro Derivatives :

Treatment with HNO₃/H₂SO₄ converts the amine to a nitro group, enabling further functionalization (e.g., reduction to diamines) . -

Diazotization :

Reaction with NaNO₂/HCl forms diazonium salts, which couple with phenols or amines to generate azo compounds .

Solvent and Catalyst Effects

-

Solvent Polarity : Non-polar solvents (e.g., 1,4-dioxane) enhance α-pyrone yields in Pd-catalyzed reactions by stabilizing intermediates .

-

Catalyst Selection : PdCl₂(PPh₃)₂ outperforms Pd(OAc)₂ or Pd/C in cross-coupling, minimizing side products .

Table 2: Catalyst Performance in Cross-Coupling

| Catalyst | Product Yield (%) | Side Product (%) |

|---|---|---|

| PdCl₂(PPh₃)₂ | 73 | <5 |

| Pd(OAc)₂ | 40 | 20 |

| Pd/C + PPh₃ | 6 | 80 |

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

- Role : 2-Bromothiophen-3-amine hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various functionalization reactions.

- Reactions : It can undergo nucleophilic substitution, oxidation, and coupling reactions, making it valuable for synthesizing heterocycles and biaryl compounds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Substitution of bromine with nucleophiles | Amines, thiols |

| Oxidation | Conversion to higher oxidation states | Hydrogen peroxide, potassium permanganate |

| Coupling Reactions | Formation of carbon-carbon bonds | Palladium catalysts, boronic acids |

Biological Applications

Synthesis of Pharmacologically Active Compounds

- Potential Pharmaceuticals : Research indicates that derivatives of this compound exhibit biological activity, particularly in developing new drugs targeting various diseases. For instance, compounds derived from this amine have shown promise in inhibiting the growth of Mycobacterium tuberculosis .

- Mechanism of Action : The mechanism often involves interaction with specific enzymes or receptors, which can lead to therapeutic effects.

Material Science

Development of Advanced Materials

- Industrial Applications : The compound is utilized in producing specialty chemicals and advanced materials. Its unique properties allow it to be incorporated into polymers and coatings that require specific electrical or thermal characteristics.

Case Studies

Case Study 1: Antitubercular Agents

A study demonstrated that bromophenol derivatives, including those synthesized from this compound, exhibited significant antitubercular activity against Mycobacterium tuberculosis H37Ra. These findings highlight the compound's potential in developing new treatments for tuberculosis .

Case Study 2: Green Chemistry Approach

The synthesis of high-purity 3-bromothiophene from a mixture containing 2-bromothiophen-3-amine showcases an environmentally friendly method. This process involves catalytic reactions that enhance yield while minimizing waste, aligning with green chemistry principles .

作用机制

The mechanism of action of 2-Bromothiophen-3-amine hydrochloride depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

相似化合物的比较

Structural Isomers: 4-Bromothiophen-3-amine Hydrochloride

The positional isomer 4-bromothiophen-3-amine hydrochloride (CAS 1864015-49-5) differs in bromine placement (4-position vs. 2-position), leading to distinct electronic and steric effects. Key differences include:

- Synthetic Utility : The 4-bromo isomer may offer superior regioselectivity in electrophilic aromatic substitution reactions due to reduced steric constraints.

Table 1: Physicochemical Comparison of Bromothiophen-3-amine Hydrochlorides

Other Thiophene-Based Hydrochlorides

Thiophene derivatives with amine and halogen substituents are critical in drug discovery. For example:

- 5-(1-Adamantyl)-2-furohydrazide : Though structurally distinct (furan core), this compound shares applications as a heterocyclic building block. Its discontinuation parallels challenges in synthesizing specialized thiophene analogs.

- Chlorphenoxamine Hydrochloride: A pharmaceutically active thiophene derivative with antihistamine properties, highlighting the role of hydrochloride salts in enhancing bioavailability .

General Hydrochloride Salt Comparisons

Hydrochloride salts of aromatic amines (e.g., memantine hydrochloride , tapentadol hydrochloride ) share common traits with 2-bromothiophen-3-amine hydrochloride:

- Solubility : Improved aqueous solubility due to ionic character, critical for biological testing.

- Stability : Hydrochloride salts often exhibit superior shelf life compared to free bases, though decomposition risks (e.g., hygroscopicity) require stringent storage conditions .

生物活性

2-Bromothiophen-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and its implications in various therapeutic areas, particularly cancer treatment.

Synthesis

The synthesis of this compound typically involves the bromination of thiophene derivatives followed by amination. Various methods have been reported, including palladium-catalyzed reactions and Suzuki coupling techniques, which facilitate the introduction of amino groups into thiophene rings, enhancing their biological properties .

Antitumor Activity

Research indicates that compounds derived from thiophene, including this compound, exhibit significant antitumor activity. For instance, derivatives containing thiophene rings have shown inhibitory effects on cell proliferation across various cancer cell lines. The mechanism often involves the inhibition of tubulin assembly and the induction of apoptosis through intrinsic pathways .

Table 1: Antiproliferative Activity of Thiophene Derivatives

| Compound | Cancer Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 2-Bromothiophen-3-amine HCl | HeLa | 30 | Tubulin inhibition, apoptosis |

| 2-Amino-3-cyano-thiophene | Multiple (L1210, HeLa) | 17-130 | Tubulin polymerization inhibition |

| 2-Amino-4-thiophenecarboxylic | MDA-MB-231 | 27.6 | Cytotoxicity via cell cycle arrest |

The biological activity of this compound is primarily attributed to its interaction with cellular components involved in the mitotic process. Studies have shown that these compounds can induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates. Specifically, they may disrupt microtubule dynamics by binding to tubulin, similar to known antitumor agents like colchicine .

Case Studies

- In Vitro Studies : A study evaluated the antiproliferative effects of various thiophene derivatives on human cancer cell lines such as HeLa and MDA-MB-231. The results demonstrated that compounds with substitutions at specific positions on the thiophene ring exhibited enhanced cytotoxicity compared to unsubstituted analogs .

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound led to significant cell cycle arrest at the G2/M checkpoint in HeLa cells. This was accompanied by increased expression of cyclin B and decreased levels of cdc2, indicating effective modulation of cell cycle regulatory proteins .

常见问题

Basic Research Questions

Q. What are the key steps for synthesizing 2-Bromothiophen-3-amine hydrochloride, and how can purity be optimized?

- Methodological Answer : A typical synthesis involves bromination of thiophene derivatives followed by amination. For example, bromination of 3-aminothiophene using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–5°C) yields the brominated intermediate. Subsequent purification via recrystallization or column chromatography (silica gel, eluent: dichloromethane/methanol) ensures high purity (>95%). Acidification with HCl in ethanol generates the hydrochloride salt. Monitoring reaction progress with TLC and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H NMR (DMSO-d6) should show aromatic protons at δ 7.2–7.5 ppm (thiophene ring), NH protons at δ 5.8–6.2 ppm, and Br as a singlet. C NMR confirms the bromine attachment (C-Br at ~110 ppm) .

- Mass Spectrometry : ESI-MS should display [M+H] at m/z 212 (free base) and 248 (hydrochloride).

- X-ray Crystallography : For definitive confirmation, single-crystal X-ray diffraction refined via SHELXL can resolve bond lengths/angles (e.g., C-Br bond ~1.89 Å) .

Q. What are the recommended storage conditions to prevent degradation?

- Methodological Answer : Store at -20°C in airtight, light-protected containers. For short-term use (1–2 weeks), -4°C is acceptable. Desiccants (e.g., silica gel) should be used to minimize hydrolysis. Periodic purity checks via melting point analysis (reported range: 99–102°C) and HPLC are advised .

Advanced Research Questions

Q. How can computational tools aid in designing novel synthetic routes for 2-Bromothiophen-3-amine derivatives?

- Methodological Answer : Retrosynthetic analysis using AI platforms (e.g., Reaxys or Pistachio) can propose alternative pathways. For example, substituting bromine with other halogens or optimizing amination via DFT calculations (e.g., assessing activation energies for nucleophilic substitution). Molecular docking may predict bioactivity in drug discovery contexts .

Q. What strategies resolve contradictions in reported spectral data for brominated thiophene derivatives?

- Methodological Answer :

- Cross-Validation : Compare H NMR data across solvents (DMSO-d6 vs. CDCl3) to account for shifts caused by hydrogen bonding.

- Isotopic Labeling : Use N-labeled amines to distinguish NH signals from solvent peaks.

- High-Resolution MS : Resolve ambiguities in molecular ion fragmentation patterns .

Q. How can mechanistic studies improve the yield of this compound synthesis?

- Methodological Answer : Conduct kinetic studies (e.g., varying temperature/pH) to identify rate-limiting steps. For example, bromination may follow electrophilic substitution, where electron-donating groups (e.g., -NH) direct bromine to the 2-position. Optimize reaction time using in-situ IR to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。